molecular formula C14H14O B3055744 Benzene, 1-methyl-2-(3-methylphenoxy)- CAS No. 66658-61-5

Benzene, 1-methyl-2-(3-methylphenoxy)-

Cat. No. B3055744
CAS RN: 66658-61-5
M. Wt: 198.26 g/mol
InChI Key: VZWTXXATIGRTML-UHFFFAOYSA-N
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Description

“Benzene, 1-methyl-2-(3-methylphenoxy)-” is an organic compound . It’s also known as o-Cymene . The molecular formula is C13H12O . It’s part of the family of aromatic hydrocarbons, which are nonpolar molecules and usually colorless liquids or solids with a characteristic aroma .


Synthesis Analysis

The synthesis of benzene derivatives like “Benzene, 1-methyl-2-(3-methylphenoxy)-” often involves reactions such as acylation and bromination . The order of reactions can change the products produced . The synthesis of polysubstituted benzenes is particularly important, where the introduction of a new substituent is strongly affected by the directing effects of other substituents .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-methyl-2-(3-methylphenoxy)-” can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

“Benzene, 1-methyl-2-(3-methylphenoxy)-” shares similar physical and chemical properties with other benzene derivatives. Benzene derivatives are usually colorless liquids or solids with a characteristic aroma . They are nonpolar and immiscible with water but readily miscible with organic solvents .

Scientific Research Applications

Thermochemical Data Collection

“Benzene, 1-methyl-2-(3-methylphenoxy)-” is listed in the NIST Chemistry WebBook , which suggests that its thermochemical data has been collected and analyzed. This data can be useful in various scientific applications, such as reaction modeling, process design, and safety analysis.

Hydrodeoxygenation Research

A related compound, benzoic acid, has been used as a model compound in the study of hydrodeoxygenation (HDO) processes . HDO is a crucial step in the upgrading of bio-oil to more valuable and usable fuels. The study of “Benzene, 1-methyl-2-(3-methylphenoxy)-” could potentially contribute to this field of research.

Catalyst Development

The same study mentioned above also investigated the effects of different catalysts on the HDO process . “Benzene, 1-methyl-2-(3-methylphenoxy)-” could potentially be used in similar studies to develop more effective catalysts for chemical reactions.

Kinetic Modeling

The HDO study developed a kinetic model for the reaction . “Benzene, 1-methyl-2-(3-methylphenoxy)-” could potentially be used in similar studies to develop and refine kinetic models for various chemical reactions.

α-Glucosidase Inhibition

A derivative of a similar compound has been studied as a potential α-glucosidase inhibitor . α-Glucosidase inhibitors are used in the treatment of type 2 diabetes. It’s possible that “Benzene, 1-methyl-2-(3-methylphenoxy)-” or its derivatives could have similar applications.

Molecular Modeling Studies

The α-glucosidase inhibitor study also involved molecular modeling . “Benzene, 1-methyl-2-(3-methylphenoxy)-” could potentially be used in similar studies to understand the structure and behavior of molecules.

Safety And Hazards

While specific safety and hazard information for “Benzene, 1-methyl-2-(3-methylphenoxy)-” is not available, it’s important to note that benzene and its derivatives can pose health risks. Benzene is highly volatile, and exposure occurs mostly through inhalation . Public health actions are needed to reduce the exposure of both workers and the general population to benzene .

properties

IUPAC Name

1-methyl-2-(3-methylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-6-5-8-13(10-11)15-14-9-4-3-7-12(14)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWTXXATIGRTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216829
Record name Benzene, 1-methyl-2-(3-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-methyl-2-(3-methylphenoxy)-

CAS RN

66658-61-5
Record name 1-Methyl-2-(3-methylphenoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66658-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-methyl-2-(3-methylphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066658615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-2-(3-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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